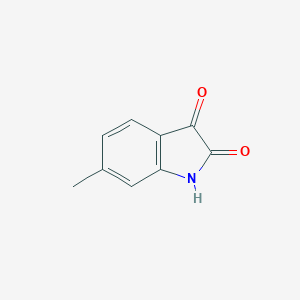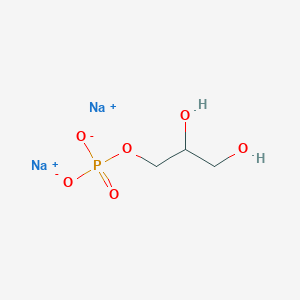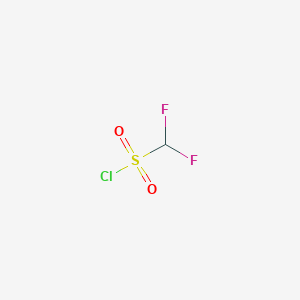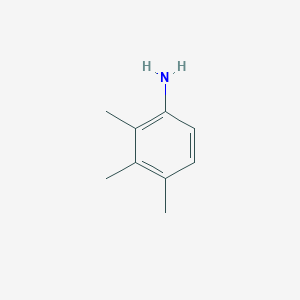
2,3,4-三甲基苯胺
描述
2,3,4-Trimethylaniline is an organic compound with the molecular formula C9H13N. It is an aromatic amine, characterized by the presence of three methyl groups attached to the benzene ring and an amino group at the para position. This compound is of significant interest in various chemical industries due to its unique properties and applications.
科学研究应用
2,3,4-Trimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes, pigments, and other organic compounds. .
Biology: The compound is used in the synthesis of various bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: 2,3,4-Trimethylaniline is used in the manufacture of agrochemicals, polymers, and other industrial chemicals
作用机制
Target of Action
2,3,4-Trimethylaniline is an organic compound with a molecular formula of C9H13N It’s structurally similar to 2,4,6-trimethylaniline, which is known to be a precursor to dyes . Therefore, it’s plausible that 2,3,4-Trimethylaniline may also interact with similar targets.
Mode of Action
It’s known that 2,4,6-trimethylaniline can undergo oxidation . The oxidation of 2,4,6-Trimethylaniline has been studied, and it was found that the reaction proceeds as a second-order process . The rate constants of one-electron transfer from the 2,4,6-Trimethylaniline molecule to the peroxydisulfate ion were determined . It’s possible that 2,3,4-Trimethylaniline may undergo similar reactions.
Biochemical Pathways
For instance, 2,4,6-Trimethylaniline is known to be a precursor to dyes , suggesting that it may be involved in the biochemical pathways related to dye synthesis.
Pharmacokinetics
For instance, 2,4,6-Trimethylaniline is known to undergo oxidation , suggesting that 2,3,4-Trimethylaniline may also be metabolized in a similar manner.
Result of Action
It’s known that 2,4,6-trimethylaniline can undergo oxidation , suggesting that 2,3,4-Trimethylaniline may also undergo similar reactions, leading to the formation of various products.
Action Environment
The action, efficacy, and stability of 2,3,4-Trimethylaniline can be influenced by various environmental factors. For instance, the oxidation of 2,4,6-Trimethylaniline was found to be temperature-dependent , suggesting that the temperature could also influence the action of 2,3,4-Trimethylaniline. Furthermore, the presence of other substances, such as peroxydisulfate ions, can also influence the reaction .
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylaniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound. The nitration process typically uses a mixture of sulfuric acid and nitric acid at controlled temperatures to avoid over-nitration. The nitro compound is then reduced using catalytic hydrogenation or other reducing agents like iron powder and hydrochloric acid to yield 2,3,4-Trimethylaniline .
Industrial Production Methods: In industrial settings, the production of 2,3,4-Trimethylaniline often involves large-scale nitration and reduction processes. The use of mixed acids (sulfuric and nitric acids) for nitration and nickel catalysts for hydrogenation are common practices. These methods ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: 2,3,4-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common, where the amino group activates the benzene ring towards further substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts, or chemical reduction using iron powder and hydrochloric acid.
Substitution: Halogenation, nitration, and sulfonation reactions using halogens, nitric acid, and sulfuric acid, respectively
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
相似化合物的比较
2,4,6-Trimethylaniline: Another trimethyl-substituted aniline with similar properties but different substitution pattern.
2,3,5-Trimethylaniline: Differing in the position of the methyl groups on the benzene ring.
2,3,6-Trimethylaniline: Another isomer with a unique substitution pattern.
Uniqueness: 2,3,4-Trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methyl groups and the amino group affects the compound’s electronic properties, making it suitable for specific chemical reactions and industrial applications .
属性
IUPAC Name |
2,3,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIPQCDHACHPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163453 | |
| Record name | 2,3,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-35-2 | |
| Record name | 2,3,4-Trimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY34EQP4HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


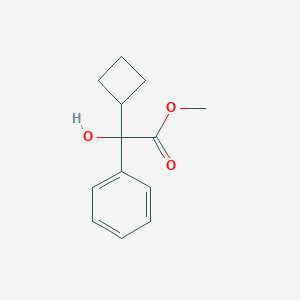
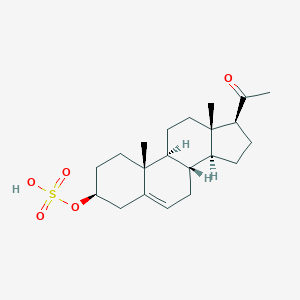

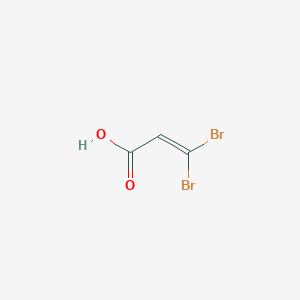
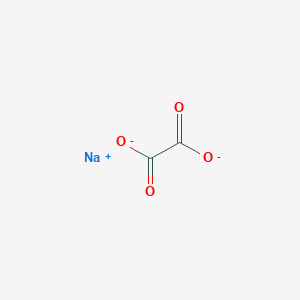

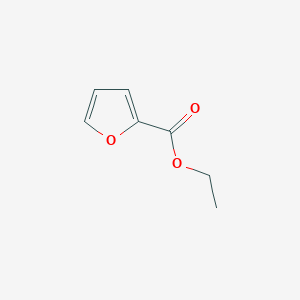
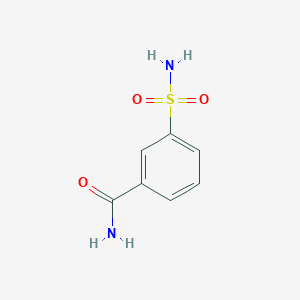


![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
